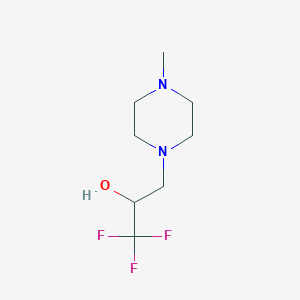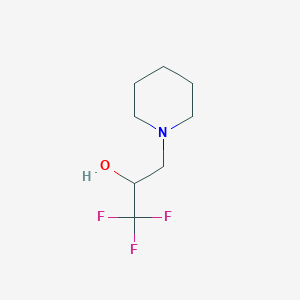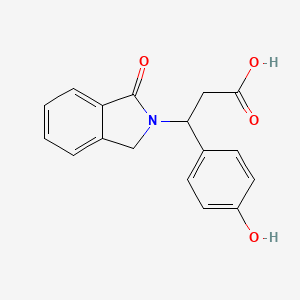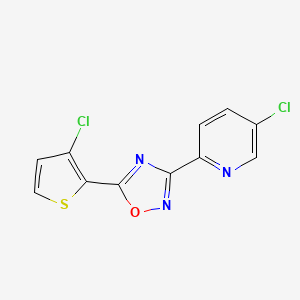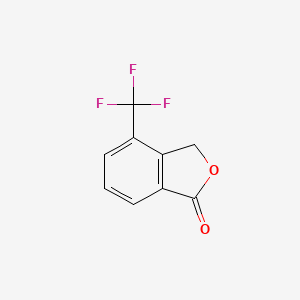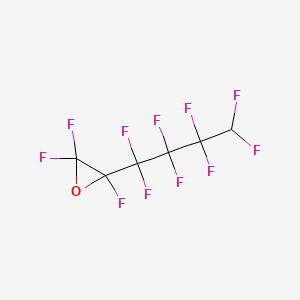
(4H-Octafluorobutyl)trifluorooxirane
Vue d'ensemble
Description
“(4H-Octafluorobutyl)trifluorooxirane” is a chemical compound with the CAS Number: 50838-66-9 . It has a molecular weight of 298.06 and its IUPAC name is 2,2,3-trifluoro-3-(1,1,2,2,3,3,4,4-octafluorobutyl)oxirane .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6HF11O/c7-1(8)2(9,10)3(11,12)4(13,14)5(15)6(16,17)18-5/h1H . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique
Electrophilic Fluorination
- Electrophilic fluorination is a prominent area in organofluorine chemistry. Reagents like 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) are crucial for introducing fluorine into organic molecules, demonstrating the importance of fluorinated compounds in synthetic chemistry (Singh & Shreeve, 2004).
Trifluoromethoxylation
- Trifluoromethyl nonaflate is a significant trifluoromethoxylating agent, highlighting the role of fluorinated compounds in drug and agrochemical discovery. This showcases the synthetic versatility of fluorinated compounds in producing various trifluoromethoxylated alkenes (Lu et al., 2021).
N,S-Heterocycle Synthesis
- The reaction of octafluoro-2,3-epoxybutane with 2-aminothiophenol forms novel fluorocontaining N,S-heterocyclic compounds. This demonstrates the utility of fluorinated epoxy compounds in creating structurally diverse heterocycles (Saloutina et al., 2007).
Radical Addition Chemistry
- The study of radical addition to octafluoro[2.2]paracyclophane has led to new classes of CF3-substituted derivatives. These compounds have potential applications in free-radical initiation, illustrating the role of fluorinated compounds in polymer science (Dolbier et al., 2000).
Surfactant Properties
- Perfluorobutyl-based fluorinated sodium alkanesulfonates, synthesized from octafluoro-1,4-diiodo butane, have been studied as alternatives to conventional surfactants. This highlights the use of fluorinated compounds in developing environmentally friendly surfactants (Chirumarry et al., 2017).
Anion Binding
- Fluorinated calix[4]pyrrole and dipyrrolylquinoxaline have shown enhanced affinities for anions like fluoride, chloride, and dihydrogen phosphate. This research underscores the significance of fluorinated compounds in sensor technology and anion recognition (Anzenbacher et al., 2000).
Safety and Hazards
Propriétés
IUPAC Name |
2,2,3-trifluoro-3-(1,1,2,2,3,3,4,4-octafluorobutyl)oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF11O/c7-1(8)2(9,10)3(11,12)4(13,14)5(15)6(16,17)18-5/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOHDUODTKFWBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C1(C(O1)(F)F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF11O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




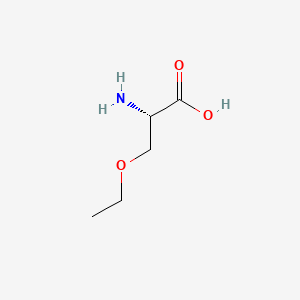
![1,2-Bis-[4-chloro-3-(trifluoromethyl)phenyl]tetrafluoroethane](/img/structure/B3042033.png)

![1,1,1-Trifluoro-3-[4-(3,3,3-trifluoro-2-hydroxypropyl)-1,4-diazepan-1-yl]propan-2-ol](/img/structure/B3042038.png)
